molecular formula C9H6N2 B11940225 Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile CAS No. 825-24-1

Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile

Cat. No.: B11940225
CAS No.: 825-24-1
M. Wt: 142.16 g/mol
InChI Key: XKDBHCJBKRLHRJ-UHFFFAOYSA-N
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Description

Bicyclo[221]hepta-2,5-diene-2,3-dicarbonitrile is a unique organic compound with the molecular formula C9H6N2 It is a derivative of norbornadiene, featuring two cyano groups attached to the bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of norbornadiene with cyanogen bromide in the presence of a base such as potassium hydroxide. The reaction typically takes place under reflux conditions for several hours, resulting in the formation of the desired dicarbonitrile compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the reaction and optimization of conditions are crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products

    Oxidation: Dicarboxylic acids.

    Reduction: Diamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which bicyclo[221]hepta-2,5-diene-2,3-dicarbonitrile exerts its effects depends on the specific reaction or applicationThe bicyclic structure provides rigidity and stability, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hepta-2,5-diene: A parent compound without the cyano groups.

    Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: A similar compound with ester groups instead of cyano groups.

    (Bicyclo[2.2.1]hepta-2,5-diene)-rhodium(I) chloride dimer: A metal complex derivative used in catalysis .

Uniqueness

Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile is unique due to the presence of cyano groups, which impart distinct reactivity and potential for diverse applications. Its rigid bicyclic structure also contributes to its stability and versatility in various chemical reactions.

Properties

CAS No.

825-24-1

Molecular Formula

C9H6N2

Molecular Weight

142.16 g/mol

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile

InChI

InChI=1S/C9H6N2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-7H,3H2

InChI Key

XKDBHCJBKRLHRJ-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(=C2C#N)C#N

Origin of Product

United States

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